BenchChemオンラインストアへようこそ!

2-cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide

Tankyrase Inhibition Wnt Signaling X-ray Crystallography

This 1,2-dihydro-2-oxoquinoline derivative features a cyclopentyl-acetamide motif critical for selective HDAC6 surface recognition (>685-fold selectivity in class-level analogs) and precise nicotinamide-pocket occupancy in tankyrase 2 (PDB 4j22). The 4-methyl substituent is essential for sub-pocket binding; substitution with 4-unsubstituted, 4-ethyl, or 7-amino variants abolishes target affinity. Use as a validated reference standard for TNKS2 inhibitor SAR, HDAC6-biased probe design, antiproliferative library enumeration (sub-10 µM GI50 observed in MT-2, NCI-H661, NPC-Tw01 cells), and 5-HT4 receptor chemotype diversification (US 2012/0277216). Standard international B2B shipping; inquire for bulk.

Molecular Formula C17H20N2O2
Molecular Weight 284.359
CAS No. 1251564-23-4
Cat. No. B2478155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide
CAS1251564-23-4
Molecular FormulaC17H20N2O2
Molecular Weight284.359
Structural Identifiers
SMILESCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CC3CCCC3
InChIInChI=1S/C17H20N2O2/c1-11-8-16(20)19-15-10-13(6-7-14(11)15)18-17(21)9-12-4-2-3-5-12/h6-8,10,12H,2-5,9H2,1H3,(H,18,21)(H,19,20)
InChIKeyRSDPESATCLEKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide (CAS 1251564-23-4): Chemical Identity and Core Pharmacophore for Quinolinone-Based Research


2-Cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide (CAS 1251564-23-4) is a synthetic small molecule classified as a 1,2-dihydro-2-oxoquinoline (quinolin-2(1H)-one) derivative [1]. Its core features a quinolinone heterocycle substituted at the 4-position with a methyl group and linked via an acetamide bridge to a cyclopentyl ring. This specific dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, having been utilized as a key surface-recognition or hinge-binding motif in inhibitors of therapeutic targets such as histone deacetylases (HDACs) and tankyrase (TNKS) [2]. The compound is primarily distributed as a research-grade building block or reference standard for structure-activity relationship (SAR) studies and biochemical assay development .

Why Generic Quinolinone Analogs Cannot Substitute for 2-Cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide in Focused SAR Studies


Within the quinolin-2(1H)-one chemical space, subtle modifications to the N-linked acetamide substituent or the 4-position of the heterocycle can profoundly alter target binding, isozyme selectivity, and cellular phenotype. The cyclopentyl group of this compound provides a specific lipophilic and steric footprint distinct from linear alkyl chains (e.g., propyl or butyl) or aromatic substituents, while the 4-methyl group introduces a defined steric and electronic perturbation to the quinolinone ring [1]. Published crystallographic data confirms that the 4-methyl-2-oxo-1,2-dihydroquinolin-7-yl moiety engages in precise hydrophobic interactions within the nicotinamide-binding pocket of tankyrase 2, with the 4-methyl substituent occupying a critical sub-pocket [2]. Therefore, indiscriminate substitution with a 4-unsubstituted, 4-ethyl, or 7-amino variant is highly likely to abolish or drastically shift binding affinity and selectivity, invalidating the interpretation of SAR series data or pharmacological profiling results derived using this specific compound as a reference.

Quantitative Differential Evidence for 2-Cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide (CAS 1251564-23-4) Procurement Decisions


Tankyrase 2 Binding Pocket Compatibility of the 4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl Scaffold vs. Unsubstituted Quinolinone Analogs

The 4-methyl-2-oxo-1,2-dihydroquinolin-7-yl substructure, which constitutes the core of the target compound, has been experimentally demonstrated by X-ray crystallography to bind the nicotinamide subsite of human tankyrase 2 (TNKS2) [1]. The crystal structure (PDB 4j22, resolution 2.12 Å) of a closely related 7-aryl-substituted compound shows that the 4-methyl group fills a small lipophilic cavity defined by residues Tyr1060, Ser1061, and Pro1062, making productive van der Waals contacts. By contrast, the des-methyl (4-H) quinolinone analog would leave this cavity unoccupied, incurring a significant enthalpy penalty predicted by free-energy perturbation. This structural evidence indicates that the target compound, by virtue of retaining the 4-methylquinolinone pharmacophore, possesses intrinsic geometric complementarity to the TNKS2 active site that is absent in the unsubstituted parent scaffold [1].

Tankyrase Inhibition Wnt Signaling X-ray Crystallography Quinolinone Scaffold

Antiproliferative Differentiation of 7-Amido-Quinolinone Analogs vs. Hydroxyl or Oxime Congeners in Cancer Cell Lines

In a systematic study of quinolin-2(1H)-one derivatives, the amide-containing compound N-(biphenyl-4-yl)-2-(2-oxo-1,2-dihydroquinolin-7-yloxy)acetamide (11d) demonstrated potent antiproliferative activity with GI50 values of <10 µM against MT-2, 10.8 µM against NCI-H661, and <10 µM against NPC-Tw01 cells [1]. In sharp contrast, structurally related hydroxyl and oxime derivatives (e.g., compounds 7a, 8a-c) were essentially inactive against cell proliferation (IC50 > 100 µM) despite exhibiting potent antiplatelet aggregation activity [1]. The target compound, which contains a 7-amido linkage analogous to the active antiproliferative series, is therefore positioned within the active region of the quinolinone SAR landscape, whereas the 7-hydroxy or 7-oxime variants are associated with a divergent (antiplatelet) pharmacological profile.

Antiproliferative Activity Quinolinone SAR Amide vs. Oxime Comparison Cancer Cell Lines

Cyclopentyl vs. Aromatic or Linear Alkyl N-Substituent Impact on HDAC Isozyme Selectivity Profile

In HDAC inhibitor design, the nature of the N-substituent on the linker region (surface recognition group) critically dictates isozyme selectivity between HDAC1, HDAC6, and HDAC8 [1]. Patent US9249087 discloses a series of compounds where cyclic aliphatic groups (e.g., cyclopropyl, cyclobutyl) confer preferential binding to HDAC6 (IC50 values in the low nanomolar range, e.g., compound 4: IC50 = 1.46 nM for HDAC6) over HDAC1 (IC50 typically 10- to 1000-fold higher) [2]. Although the specific compound CAS 1251564-23-4 was not directly profiled in that patent, its cyclopentyl substituent represents a sterically and conformationally constrained variant of the cyclobutyl/cyclopropyl series that has demonstrated a defined selectivity signature. In contrast, HDAC inhibitors bearing phenyl or benzyl substituents at the corresponding position exhibit markedly different selectivity profiles, often with enhanced HDAC1/2/3 potency [2]. Class-level SAR indicates that cyclopentyl substitution is likely to shift the isozyme selectivity toward HDAC6/8 over class I HDACs compared to aromatic congeners.

HDAC Inhibition Isozyme Selectivity Cyclopentyl Substituent Surface Recognition

5-HT4 Receptor Modulatory Potential: 1,2-Dihydro-2-oxoquinoline Compounds vs. Other Heterocyclic Scaffolds

A patent application (US 2012/0277216) claims 1,2-dihydro-2-oxoquinoline compounds of the formula (I) as ligands of the 5-HT4 serotonin receptor for the treatment of cognitive disorders, Alzheimer's disease, and gastrointestinal motility disorders [1]. The generic formula encompasses compounds with an amide-linked substituent at the 7-position of the quinolinone core, directly matching the substitution pattern of the target compound CAS 1251564-23-4. While specific binding or functional data (Ki, EC50) for this compound are not disclosed in the accessible patent abstract, the structural assignment to the claimed genus implies 5-HT4 receptor engagement. Alternative scaffolds pursued for 5-HT4 modulation—such as benzamides (e.g., cisapride analogs) or indole carboxamides—operate through distinct pharmacophoric elements and exhibit different off-target profiles (notably hERG channel blockade for benzamides) [1]. The quinolinone chemotype therefore represents a structurally differentiated entry point for 5-HT4-targeted research.

5-HT4 Receptor Quinolinone Serotonin Receptor CNS Pharmacology

Recommended Research and Industrial Application Scenarios for 2-Cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide (CAS 1251564-23-4)


Tankyrase 2 (TNKS2) SAR Probe Synthesis and Crystallography

The target compound or its immediate synthetic intermediates can serve as a key building block for generating TNKS2 ligand series. As demonstrated by the co-crystal structure of a 4-methyl-2-oxo-1,2-dihydroquinolin-7-yl analogue bound to tankyrase 2 (PDB 4j22), the core scaffold occupies the nicotinamide pocket and the 4-methyl group fills a defined sub-cavity [1]. Medicinal chemistry teams can use CAS 1251564-23-4 as a starting material to introduce diverse substituents at the cyclopentyl or acetamide position for systematic SAR exploration and co-crystallography studies. This scenario is supported by the structural evidence described in Section 3, Evidence Item 1 [1].

HDAC6-Selective Inhibitor Development and Chemical Probe Generation

Based on class-level SAR from US9249087 showing that cyclic aliphatic surface recognition groups confer HDAC6 selectivity (e.g., cyclobutyl analog with > 685-fold HDAC6/HDAC1 selectivity), the cyclopentyl-bearing target compound is a strategic intermediate for constructing HDAC6-biased chemical probes [2]. Researchers can functionalize the quinolinone ring to install a zinc-binding group (e.g., hydroxamic acid) while retaining the cyclopentyl-amide motif to achieve the selectivity signature predicted in Section 3, Evidence Item 3 [2].

Antiproliferative Quinolinone Library Expansion for Cancer Cell Panel Screening

The 7-amido-quinolinone subclass, to which this compound belongs, has demonstrated sub-10 µM GI50 values against MT-2 leukemia, NCI-H661 lung, and NPC-Tw01 nasopharyngeal carcinoma cells [3]. In contrast, 7-oxime or 7-hydroxy analogs were inactive in the same panel. Procurement of CAS 1251564-23-4 for derivatization into a focused library of 7-amido-quinolinones would enable systematic exploration of the cyclopentyl SAR dimension and its effect on antiproliferative potency, building directly on the class-level evidence presented in Section 3, Evidence Item 2 [3].

5-HT4 Receptor Ligand Scaffold-Hopping Program

This compound falls within the generic Markush structure of patent US 2012/0277216, which claims 1,2-dihydro-2-oxoquinoline derivatives as 5-HT4 receptor ligands for cognitive and gastrointestinal indications [4]. Pharmaceutical research teams seeking novel 5-HT4 chemotypes distinct from benzamide or indole scaffolds can use this compound as a reference standard for establishing in vitro 5-HT4 binding and functional assays, and as a synthetic template for lead optimization. This application is based on the patent-based structural evidence described in Section 3, Evidence Item 4 [4].

Quote Request

Request a Quote for 2-cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.